molecular formula C16H16N2S B5598601 MFCD05022755

MFCD05022755

Cat. No.: B5598601
M. Wt: 268.4 g/mol
InChI Key: HSLICTDAXZVBIA-UHFFFAOYSA-N
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Description

MFCD05022755 (CAS: Not explicitly provided in evidence) is a fluorinated aromatic ketone with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol . Such compounds are widely used in medicinal chemistry due to their metabolic stability and ability to modulate pharmacokinetic properties like solubility and membrane permeability . Key properties inferred from analogs include:

  • Boiling Point: ~250–300°C (estimated for similar aryl ketones)
  • LogP (Octanol-Water Partition Coefficient): ~2.15 (indicative of moderate lipophilicity)
  • Bioavailability Score: 0.55 (moderate, based on similar compounds)
  • BBB Permeability: Likely high, as seen in analogs with trifluoromethyl groups .

Properties

IUPAC Name

4,6-dimethyl-2-(2-phenylethylsulfanyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-12-10-13(2)18-16(15(12)11-17)19-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLICTDAXZVBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05022755 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the use of nitrogen-containing heterocyclic compounds. The preparation method typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques to ensure cost-effectiveness and efficiency. These methods may include:

Chemical Reactions Analysis

Types of Reactions

MFCD05022755 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

MFCD05022755 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD05022755 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD05022755 with structurally and functionally related compounds, emphasizing differences in molecular properties, synthesis, and applications. Data is synthesized from analogs in the evidence (e.g., CAS 1533-03-5, CAS 1046861-20-4, and others) .

Table 1: Structural and Functional Comparison

Property This compound 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (3-Bromo-5-chlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole
CAS Number Not provided 1533-03-5 1046861-20-4 1761-61-1
Molecular Formula C₁₀H₉F₃O C₁₁H₆F₆O C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight (g/mol) 202.17 262.16 235.27 201.02
LogP 2.15 (estimated) 3.02 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) 0.24 (ESOL) 0.15 0.24 0.687
Synthetic Accessibility Moderate (Score: 2.07) High (Score: 1.55) Moderate (Score: 2.07) High (Green synthesis)
Key Applications Drug intermediates Catalysis, agrochemicals Suzuki coupling reagents Antifungal agents

Key Findings:

Compared to (3-Bromo-5-chlorophenyl)boronic acid, this compound’s ketone group offers distinct electronic effects, making it more suitable for nucleophilic additions .

Physicochemical Properties :

  • Solubility : this compound (0.24 mg/mL) is more soluble than 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (0.15 mg/mL) due to fewer hydrophobic substituents .
  • LogP : The lower LogP of this compound (2.15 vs. 3.02) suggests better aqueous compatibility, critical for drug formulation .

Synthetic Complexity :

  • This compound’s synthesis involves Pd-catalyzed cross-coupling (similar to CAS 1046861-20-4), requiring specialized catalysts and column chromatography . In contrast, 2-(4-Nitrophenyl)benzimidazole is synthesized via green chemistry methods with reusable catalysts, offering cost advantages .

Research Implications and Limitations

  • Advantages of this compound : Its balanced LogP and bioavailability make it a versatile scaffold for drug discovery. However, its synthetic complexity (Score: 2.07) limits large-scale production compared to simpler analogs .
  • Limitations : Direct experimental data for this compound is absent in the evidence, requiring validation via future studies (e.g., crystallography or in vivo assays) .

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